molecular formula C17H25N3O5 B1326865 [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-45-5

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326865
CAS No.: 1142205-45-5
M. Wt: 351.4 g/mol
InChI Key: MTBSRFIZCWKLFT-UHFFFAOYSA-N
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Description

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a methoxyphenyl group

Chemical Reactions Analysis

Types of Reactions

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biology, this compound is used as a buffer in cell culture media due to its ability to maintain physiological pH despite changes in carbon dioxide concentration . It is also used in the study of enzyme kinetics and protein interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting various diseases, including cancer and neurological disorders .

Industry

In industry, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications .

Mechanism of Action

The mechanism of action of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It acts as a buffering agent, maintaining the pH of solutions within a narrow range . This is particularly important in biological systems where pH changes can affect enzyme activity and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is unique due to its specific combination of functional groups, which provide it with distinct chemical and biological properties. Its ability to act as a buffer while also participating in various chemical reactions makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-25-15-4-2-14(3-5-15)20(13-17(23)24)12-16(22)19-8-6-18(7-9-19)10-11-21/h2-5,21H,6-13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBSRFIZCWKLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)CCO)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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